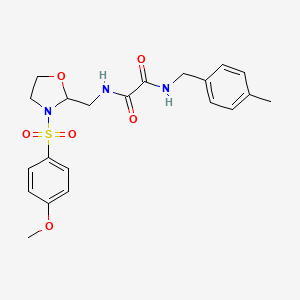
N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide is a useful research compound. Its molecular formula is C21H25N3O6S and its molecular weight is 447.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide is a synthetic compound belonging to the class of oxalamides, characterized by its complex structure that includes an oxazolidinone moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as antimicrobial agents and in other therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H24N4O5S, with a molecular weight of approximately 420.49 g/mol. The structural features include:
- Oxazolidinone ring : Known for its efficacy against various bacterial strains.
- Sulfonyl group : Enhances solubility and reactivity.
- Methylbenzyl substituent : Potentially influences pharmacokinetics and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N4O5S |
| Molecular Weight | 420.49 g/mol |
| Solubility | Soluble in DMF, DMSO |
| Melting Point | Not determined |
Antimicrobial Activity
Research indicates that compounds with oxazolidinone structures exhibit significant antimicrobial properties, particularly against resistant strains of bacteria. The biological activity of this compound has been explored in several studies:
- Mechanism of Action : The oxazolidinone ring interacts with bacterial ribosomes, inhibiting protein synthesis. This mechanism is crucial for its effectiveness against Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus).
- Comparative Studies : In vitro studies have shown that modifications in the structure can significantly influence the potency and spectrum of activity against different pathogens. For instance, compounds with varying substituents on the oxazolidinone ring have demonstrated differential efficacy against various bacterial strains.
Case Studies
Several case studies have focused on the biological evaluation of similar compounds:
- Study A : Investigated the efficacy of a related oxazolidinone derivative against a panel of clinical isolates. Results indicated that the compound exhibited MIC (Minimum Inhibitory Concentration) values ranging from 0.5 to 8 µg/mL against resistant strains.
- Study B : Evaluated the pharmacokinetics of another oxazolidinone compound in animal models, revealing favorable absorption and distribution profiles that enhance its therapeutic potential.
Table 2: Comparative Antimicrobial Activity
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| N1-((3-((4-methoxyphenyl)sulfonyl)... | 0.5 | MRSA |
| Oxazolidinone Variant A | 2 | Enterococcus faecalis |
| Oxazolidinone Variant B | 8 | Streptococcus pneumoniae |
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multiple steps:
- Formation of Oxazolidinone : Cyclization reactions using amino alcohols and carbonyl compounds.
- Sulfonation Reaction : Introduction of the sulfonyl group using sulfonyl chlorides.
- Coupling Reaction : Final coupling with the oxalamide moiety using reagents like DCC (N,N’-dicyclohexylcarbodiimide).
Table 3: Synthesis Steps
| Step | Description |
|---|---|
| Step 1 | Cyclization to form oxazolidinone |
| Step 2 | Sulfonation to introduce sulfonyl group |
| Step 3 | Coupling with oxalamide using coupling reagents |
Propriétés
IUPAC Name |
N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-15-3-5-16(6-4-15)13-22-20(25)21(26)23-14-19-24(11-12-30-19)31(27,28)18-9-7-17(29-2)8-10-18/h3-10,19H,11-14H2,1-2H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFPYCZBEYDRAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














